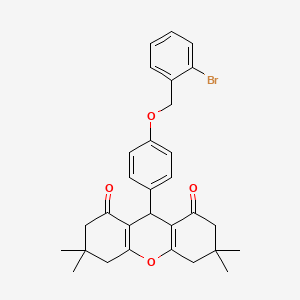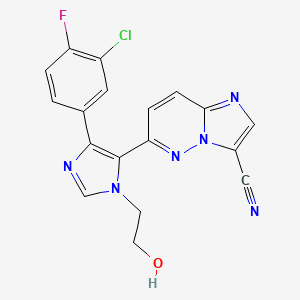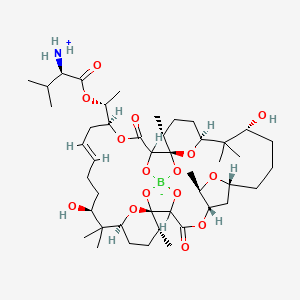
溴乙酰氨基-PEG4-NHS 酯
描述
Bromoacetamido-PEG4-NHS ester: is a polyethylene glycol (PEG) linker containing a bromide group and an N-hydroxysuccinimide (NHS) ester. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the NHS ester can be used to label the primary amines of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
科学研究应用
Chemistry:
Linker Molecule: Used as a linker in the synthesis of complex molecules, including drug conjugates and bioconjugates.
Biology:
Protein Labeling: Utilized for labeling proteins and peptides, facilitating studies on protein interactions and functions.
Oligonucleotide Modification: Employed in the modification of oligonucleotides for various biological assays.
Medicine:
Drug Delivery: Used in the development of drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Diagnostic Tools: Incorporated into diagnostic assays for the detection of specific biomolecules.
Industry:
作用机制
Target of Action
Bromoacetamido-PEG4-NHS ester is primarily used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to degrade a specific target protein .
Mode of Action
The compound contains two functional groups: a bromide group and an NHS ester . The bromide group acts as a leaving group for nucleophilic substitution reactions . The NHS ester, on the other hand, can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Biochemical Pathways
Bromoacetamido-PEG4-NHS ester, as a part of PROTACs, exploits the intracellular ubiquitin-proteasome system . This system is responsible for protein degradation within the cell . By selectively targeting proteins for degradation, PROTACs can modulate biochemical pathways in a way that traditional inhibitors cannot .
Pharmacokinetics
The hydrophilic PEG spacer in Bromoacetamido-PEG4-NHS ester increases its solubility in aqueous media . This property can enhance the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, thereby improving its bioavailability .
Result of Action
The result of the action of Bromoacetamido-PEG4-NHS ester is the selective degradation of target proteins . This can lead to the modulation of cellular processes and pathways, potentially leading to therapeutic effects .
Action Environment
The action of Bromoacetamido-PEG4-NHS ester can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the NHS ester . Additionally, the compound’s stability and efficacy can be affected by temperature and the presence of other reactive species .
生化分析
Biochemical Properties
Bromoacetamido-PEG4-NHS ester plays a crucial role in biochemical reactions, particularly in the synthesis of PROTACs . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .
Cellular Effects
The effects of Bromoacetamido-PEG4-NHS ester on cells and cellular processes are primarily related to its role in the synthesis of PROTACs . As a linker in PROTACs, it facilitates the selective degradation of target proteins, influencing cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Bromoacetamido-PEG4-NHS ester exerts its effects at the molecular level through its role in PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . Bromoacetamido-PEG4-NHS ester, as a linker, facilitates these connections, enabling the selective degradation of target proteins .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bromoacetamido-PEG4-NHS ester typically involves the following steps:
PEGylation: The PEG chain is introduced to increase solubility and biocompatibility.
NHS Ester Formation: The NHS ester is formed to facilitate the labeling of primary amines.
Industrial Production Methods: Industrial production of Bromoacetamido-PEG4-NHS ester involves large-scale synthesis under controlled conditions to ensure high purity and yield. The process includes:
Reaction Optimization: Optimizing reaction conditions such as temperature, pH, and solvent to maximize yield.
Purification: Using techniques like chromatography to purify the final product.
Quality Control: Ensuring the product meets the required specifications for research and industrial applications
化学反应分析
Types of Reactions:
Nucleophilic Substitution: The bromide group undergoes nucleophilic substitution reactions, often with thiol groups in proteins.
Amide Bond Formation: The NHS ester reacts with primary amines to form stable amide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiol-containing compounds, and the reaction is typically carried out in aqueous or organic solvents.
Amide Bond Formation: Primary amines are used as nucleophiles, and the reaction is often performed in buffered aqueous solutions.
Major Products:
Thiol-Modified Compounds: Resulting from nucleophilic substitution with thiols.
Amide-Linked Conjugates: Formed by the reaction of the NHS ester with primary amines
相似化合物的比较
Bromoacetamido-PEG2-NHS ester: Contains a shorter PEG chain, resulting in different solubility and biocompatibility properties.
3-(2-Bromoacetamido)propanoic acid NHS ester: Lacks the PEG spacer, affecting its solubility and reactivity.
Uniqueness: Bromoacetamido-PEG4-NHS ester is unique due to its combination of a hydrophilic PEG spacer, a bromide group, and an NHS ester. This combination enhances its solubility, reactivity, and versatility in various applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27BrN2O9/c18-13-14(21)19-4-6-26-8-10-28-12-11-27-9-7-25-5-3-17(24)29-20-15(22)1-2-16(20)23/h1-13H2,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BONNYNBXMCRXBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BrN2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













